molecular formula C74H124O6 B11938247 Lutein palmitate stearate

Lutein palmitate stearate

Cat. No.: B11938247
M. Wt: 1109.8 g/mol
InChI Key: ASBVJBSQXWFYSZ-RUWTXISPSA-N
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Description

Lutein palmitate stearate is a compound derived from lutein, a naturally occurring carotenoid found in green leafy vegetables and marigold flowers. Lutein is known for its antioxidant properties and its role in eye health, particularly in preventing age-related macular degeneration. This compound is an esterified form of lutein, where lutein is chemically bonded to palmitic and stearic acids. This esterification enhances the stability and bioavailability of lutein, making it more effective for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutein palmitate stearate can be synthesized through enzymatic esterification. One common method involves using a lipase-Pluronic conjugate as the catalyst. The reaction typically occurs at 50°C, achieving a high conversion rate and product purity. For instance, the enzymatic process can yield a conversion of 85% for lutein with a product purity of 96% within 12 hours .

Industrial Production Methods

Industrial production of lutein esters, including this compound, often involves the extraction of lutein from marigold flowers followed by esterification. Supercritical fluid extraction combined with ultrasound and various co-solvents is a preferred method for extracting lutein due to its high yield and efficiency . The extracted lutein is then esterified using enzymatic or chemical methods to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Lutein palmitate stearate undergoes several types of chemical reactions, including:

    Oxidation: Lutein esters can be oxidized, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert lutein esters back to free lutein.

    Substitution: Esterification and transesterification reactions are common, where the ester groups can be exchanged with other fatty acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Enzymatic catalysts such as lipase are commonly used for esterification and transesterification reactions.

Major Products Formed

    Oxidation: Oxidized lutein derivatives.

    Reduction: Free lutein.

    Substitution: Various lutein esters depending on the fatty acids used.

Scientific Research Applications

Lutein palmitate stearate has a wide range of scientific research applications:

Mechanism of Action

Lutein palmitate stearate exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This antioxidant activity helps protect cells from oxidative stress and damage. In the retina, this compound helps filter high-energy blue light, reducing the risk of macular degeneration . Additionally, it can modulate autophagy-related signaling pathways, such as the transcription factor EB (TFEB), which plays a crucial role in regulating lipid homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Lutein laurate
  • Lutein myristate
  • Lutein dipalmitate
  • Lutein di-stearate

Uniqueness

Lutein palmitate stearate is unique due to its specific esterification with palmitic and stearic acids, which enhances its stability and bioavailability compared to other lutein esters. This makes it particularly effective for applications requiring long-term stability and high bioavailability, such as dietary supplements and pharmaceuticals .

Properties

Molecular Formula

C74H124O6

Molecular Weight

1109.8 g/mol

IUPAC Name

hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;octadecanoic acid

InChI

InChI=1S/C40H56O2.C18H36O2.C16H32O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-25,35-37,41-42H,26-28H2,1-10H3;2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1

InChI Key

ASBVJBSQXWFYSZ-RUWTXISPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Origin of Product

United States

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